molecular formula C12H13NO2 B1313416 5-(4-Methoxyphenyl)-5-oxovaleronitrile CAS No. 26823-02-9

5-(4-Methoxyphenyl)-5-oxovaleronitrile

Cat. No.: B1313416
CAS No.: 26823-02-9
M. Wt: 203.24 g/mol
InChI Key: FAMCMYTYCIKYAV-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-5-oxovaleronitrile is an organic compound with a unique structure that includes a methoxyphenyl group, a nitrile group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-5-oxovaleronitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Friedel-Crafts Acylation:

    Nitrile Formation: Conversion of the acylated product to the nitrile via dehydration reactions, often using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Methoxylation: Introduction of the methoxy group through nucleophilic substitution reactions using methanol and a base like sodium methoxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines, which can be further functionalized.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivatives.

    Reduction: Formation of 5-(4-methoxyphenyl)-5-aminovaleronitrile.

    Substitution: Formation of halogenated derivatives like 5-(4-bromophenyl)-5-oxovaleronitrile.

Scientific Research Applications

5-(4-Methoxyphenyl)-5-oxovaleronitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-5-oxovaleronitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Properties

IUPAC Name

5-(4-methoxyphenyl)-5-oxopentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-15-11-7-5-10(6-8-11)12(14)4-2-3-9-13/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAMCMYTYCIKYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50512300
Record name 5-(4-Methoxyphenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26823-02-9
Record name 5-(4-Methoxyphenyl)-5-oxopentanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50512300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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